1-Ethynyl-7-(2-ethynylphenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-7-(2-ethynylphenyl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of ethynyl groups attached to the naphthalene ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethynyl-7-(2-ethynylphenyl)naphthalene can be synthesized through various methods. One common approach involves the reaction of 1-acetonaphthone with ethynylmagnesium bromide, followed by a series of purification steps . Another method includes the use of 1-naphthyl-2-trimethylsilylacetylene as a starting material, which undergoes desilylation to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification are applicable. Large-scale production would likely involve optimization of reaction conditions, use of efficient catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-7-(2-ethynylphenyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of ethyl-substituted naphthalenes.
Substitution: Formation of halogenated naphthalenes.
Scientific Research Applications
1-Ethynyl-7-(2-ethynylphenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Ethynyl-7-(2-ethynylphenyl)naphthalene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cytochrome P450 enzymes, particularly cytochrome P450 1B1 . This inhibition can affect various metabolic pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethynylnaphthalene: A simpler analog with a single ethynyl group attached to the naphthalene ring.
2-Ethynylnaphthalene: Another analog with the ethynyl group attached at a different position on the naphthalene ring.
9-Ethynylphenanthrene: A structurally related compound with an ethynyl group attached to the phenanthrene ring.
Uniqueness
1-Ethynyl-7-(2-ethynylphenyl)naphthalene is unique due to the presence of multiple ethynyl groups and the specific positioning of these groups on the naphthalene and phenyl rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62823-42-1 |
---|---|
Molecular Formula |
C20H12 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-ethynyl-7-(2-ethynylphenyl)naphthalene |
InChI |
InChI=1S/C20H12/c1-3-15-8-5-6-11-19(15)18-13-12-17-10-7-9-16(4-2)20(17)14-18/h1-2,5-14H |
InChI Key |
YCQZZXREEGTQHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CC3=C(C=CC=C3C#C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.